1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene
Description
1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl ring substituted with an ethyl group and two fluorine atoms on a benzene ring
Properties
CAS No. |
615257-52-8 |
|---|---|
Molecular Formula |
C20H26F2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene |
InChI |
InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-19(21)13-20(22)12-18/h9,11-16H,2-8,10H2,1H3/t14?,15?,16-/m1/s1 |
InChI Key |
PUUMKNJBGNYNGT-UYSNPLJNSA-N |
Isomeric SMILES |
CCC1CCC(CC1)[C@H]2CCC(=CC2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=CC2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexenyl ring, followed by the introduction of the ethyl group and the difluorobenzene moiety. The reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield. The scalability of the process is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexenyl ring or the benzene ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring.
Scientific Research Applications
1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of fluorine atoms often enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4S)-4-(4-methylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene
- 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-dichlorobenzene
- 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-dibromobenzene
Uniqueness
1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene is unique due to the presence of both the ethylcyclohexyl and difluorobenzene moieties. This combination imparts distinct physical and chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
The compound 1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a cyclohexene ring substituted with ethyl and difluorobenzene groups, which may influence its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against certain bacterial strains by disrupting cell membrane integrity.
- Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
Case Studies and Research Findings
Several studies have explored the biological implications of structurally related compounds. Below are key findings:
Case Study: Tyrosinase Inhibition
A notable study focused on the inhibition of tyrosinase by compounds structurally related to this compound. The competitive inhibition observed in these studies suggests that such compounds could be explored for their potential in treating hyperpigmentation disorders.
Toxicological Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary assessments indicate:
- Low Acute Toxicity : Similar compounds have demonstrated high LD50 values (>2000 mg/kg), suggesting low acute toxicity in animal models.
- Non-Irritant : Studies indicate that derivatives do not cause significant skin or eye irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
